2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide
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Overview
Description
2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . This compound is characterized by the presence of an oxolane ring, an amino group, and a methoxy-methyl group attached to the acetamide moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the amino and methoxy-methyl groups, which can participate in different types of chemical transformations . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can lead to the formation of new derivatives with modified functional groups .
Scientific Research Applications
2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it can be employed in studies involving enzyme inhibition and protein interactions. In medicine, the compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs for treating various diseases . Additionally, in the industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s amino and methoxy-methyl groups play a crucial role in its binding affinity and reactivity with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide can be compared with other similar compounds, such as 2-amino-N-methoxy-N-methylacetamide and 3-Methyl-2-[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid . These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the oxolane ring in this compound makes it unique and may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H16N2O3 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide |
InChI |
InChI=1S/C8H16N2O3/c1-10(12-2)8(11)7(9)6-4-3-5-13-6/h6-7H,3-5,9H2,1-2H3 |
InChI Key |
OYQMECPATVUQJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(C1CCCO1)N)OC |
Origin of Product |
United States |
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